molecular formula C10H14O4 B1266542 Ethyl oxo(2-oxocyclohexyl)acetate CAS No. 5396-14-5

Ethyl oxo(2-oxocyclohexyl)acetate

Cat. No. B1266542
CAS RN: 5396-14-5
M. Wt: 198.22 g/mol
InChI Key: SIQOFNOENHOIFT-UHFFFAOYSA-N
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Description

Ethyl oxo(2-oxocyclohexyl)acetate is a chemical compound that has been synthesized and characterized through various methods, including NMR, IR, and mass spectral studies. Its crystal structure has been confirmed by X-ray diffraction studies. The compound is of interest due to its structural features and potential for contributing to various fields of chemical research.

Synthesis Analysis

The synthesis of Ethyl oxo(2-oxocyclohexyl)acetate involves regioselective addition reactions and condensation processes. For instance, aromatic amines can react with activated exocyclic C=C bonds to produce regioselective addition products. These synthetic pathways offer insights into the compound's formation and the influence of different reactants and conditions on the product yield and specificity (Koz’minykh et al., 2006).

Molecular Structure Analysis

Detailed structural analyses have been conducted, including crystal structure determinations and Hirshfeld surface analyses. These studies reveal the compound's crystallization in specific space groups, unit cell parameters, and the nature of intermolecular contacts. Such detailed structural information is crucial for understanding the compound's stability and reactivity (Jyothi et al., 2017).

Chemical Reactions and Properties

Ethyl oxo(2-oxocyclohexyl)acetate participates in various chemical reactions, including cyclocondensation reactions, which are essential for synthesizing polyazaheterocycles. These reactions are influenced by the flow of electron density and can be analyzed using bond evolution theory to understand the reaction mechanisms (Maraf et al., 2021).

Physical Properties Analysis

The physical properties of Ethyl oxo(2-oxocyclohexyl)acetate, such as its crystallization behavior and molecular dimensions, can be deduced from X-ray diffraction data. These properties are essential for predicting the compound's behavior in different physical contexts and for its application in further chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability under various conditions, have been studied through spectroscopic methods and molecular docking studies. These analyses provide insights into the compound's potential interactions and its utility in further chemical research (El-Azab et al., 2016).

Scientific Research Applications

Synthesis of Complex Organic Molecules

  • Ethyl 2-(2-oxocyclohexyl)acetate plays a crucial role in the synthesis of various complex organic molecules. For example, it has been used to create methanoindoloquinolines, methanoindolobenzoxazinediones, and methanoquinazolophthalazines through reactions with aminonorbornane/enecarboxylic acids and aminonorbornane/enecarbohydrazides. These compounds are significant due to their potential applications in medicinal chemistry and material science (Stájer et al., 2005).

Pharmaceutical Synthesis

  • In pharmaceutical research, ethyl 2-(2-oxocyclohexyl)acetates are used as building blocks. A notable example is their use in a desaturative approach for synthesizing oxindoles. This method involves coupling ethyl 2-(2-oxocyclohexyl)acetates with primary amine building blocks, a process that has been applied to modify amino acids and drugs like mexiletine, as well as in the formation of dihydroquinolinones (Caldora et al., 2021).

Organic Chemistry Research

  • This compound has been used in the regioselective addition of aromatic amines, resulting in the formation of methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This process is significant for its application in the synthesis of organic compounds with potential use in materials science and pharmacology (Koz’minykh et al., 2006).

Enzymatic Reduction Studies

  • The enzymatic reduction of ethyl (2-oxocyclohexyl) acetates by baker's yeast has been studied for its enantio- and diastereoselectivity. This research provides insights into the biocatalytic applications of yeast and the production of optically pure compounds (Ganaha et al., 1998).

Marine Natural Products

  • Research on marine fungi has led to the isolation of new compounds using ethyl acetate extracts. Although not directly using ethyl oxo(2-oxocyclohexyl)acetate, this study shows the broader context of using related esters in the field of marine natural products and their potential biomedical applications (Wu et al., 2010).

Safety And Hazards

Ethyl oxo(2-oxocyclohexyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and can cause serious eye irritation . It may also cause drowsiness or dizziness . The safety information pictograms include GHS07 . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 2-oxo-2-(2-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQOFNOENHOIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl oxo(2-oxocyclohexyl)acetate

CAS RN

5396-14-5
Record name Ethyl oxo(2-oxocyclohexyl)acetate
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Record name 5396-14-5
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Record name ethyl 2-oxo-2-(2-oxocyclohexyl)acetate
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Synthesis routes and methods

Procedure details

A solution of sodium (1.75 g) in ethanol (100 ml) was treated with a mixture of diethyl oxalate (9.41 ml) and cyclohexanone (7.18 ml). The mixture was heated to 60° C. for 5 hours then cooled and then evaporated to yield oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester as a brown foam (16.635 g). LC-MS (METHOD B): RT 3.10 minutes; 197 (M−H)−.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl oxo(2-oxocyclohexyl)acetate
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Citations

For This Compound
1
Citations
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 92 www.thieme-connect.com

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